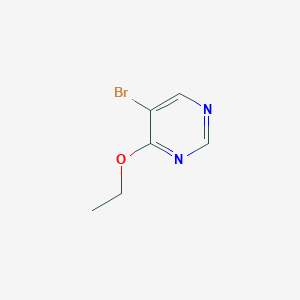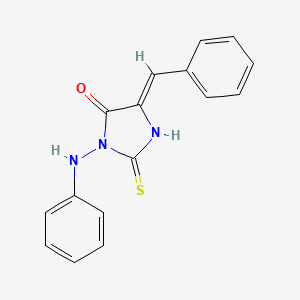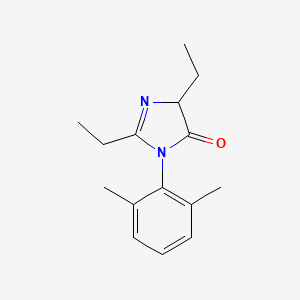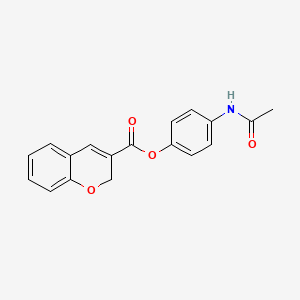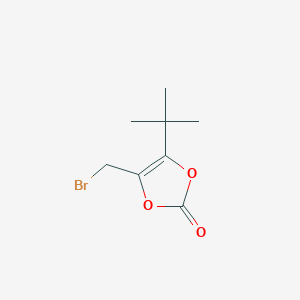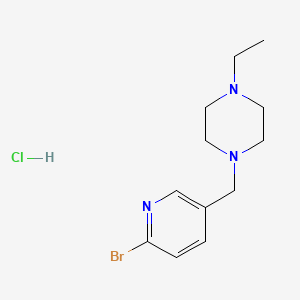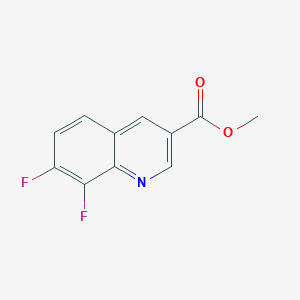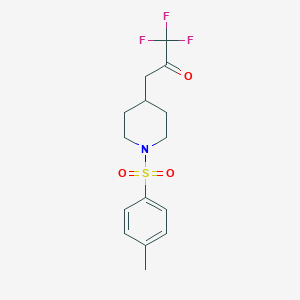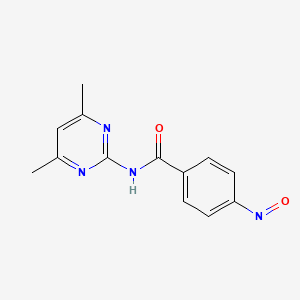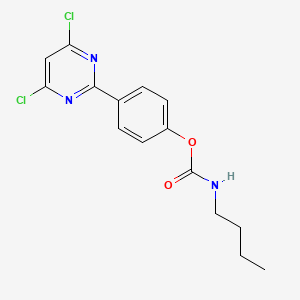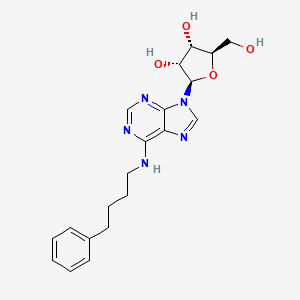
N-(4-Phenylbutyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenylbutyl)adenosine is a synthetic adenosine analog characterized by the substitution of a phenylbutyl group at the nitrogen atom of the adenosine molecule. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylbutyl)adenosine typically involves the alkylation of adenosine with 4-phenylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenylbutyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylbutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adenosine derivatives.
Scientific Research Applications
N-(4-Phenylbutyl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study nucleoside analogs and their interactions with various chemical reagents.
Biology: Employed in the study of RNA and DNA interactions, as well as in the investigation of cellular processes involving adenosine receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of adenosine receptors, which are involved in various physiological processes such as cardiovascular function and immune response.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
N-(4-Phenylbutyl)adenosine exerts its effects primarily through interaction with adenosine receptors, which are G protein-coupled receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular processes such as neurotransmission, vasodilation, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(3-Phenylpropyl)adenosine: Another adenosine analog with a phenylpropyl group.
N6-(Phenylisopropyl)adenosine: An adenosine analog with a phenylisopropyl group.
Uniqueness
N-(4-Phenylbutyl)adenosine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for adenosine receptors, leading to varied pharmacological effects.
Properties
Molecular Formula |
C20H25N5O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(4-phenylbutylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H25N5O4/c26-10-14-16(27)17(28)20(29-14)25-12-24-15-18(22-11-23-19(15)25)21-9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,11-12,14,16-17,20,26-28H,4-5,8-10H2,(H,21,22,23)/t14-,16-,17-,20-/m1/s1 |
InChI Key |
QNQVVNSRYWTXJV-WVSUBDOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
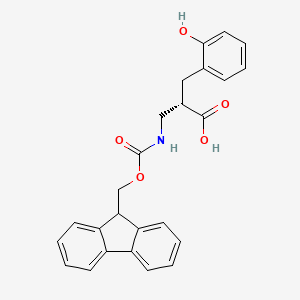

![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
